Cas no 955299-30-6 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbenzamide
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide
-
- インチ: 1S/C20H13N3O3/c24-18(22-14-9-11-21-12-10-14)13-5-7-15(8-6-13)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-12H,(H,21,22,24)
- InChIKey: LWSIDPHKGNVFTP-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=NC=C1)(=O)C1=CC=C(N2C(=O)C3=C(C2=O)C=CC=C3)C=C1
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3374-0255-3mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-10mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-2μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-30mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-20μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-5μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-20mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-2mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-4mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3374-0255-1mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide |
955299-30-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide 関連文献
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 955299-30-6 and Product Name: 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide
The compound with the CAS number 955299-30-6 and the product name 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric moieties within its structure makes it a promising candidate for further investigation into its biological activities and therapeutic efficacy.
At the core of this compound's design lies the 1,3-dioxo-2,3-dihydro-1H-isoindol scaffold, which is known for its versatility in medicinal chemistry. This moiety has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The incorporation of this scaffold into the benzamide core enhances the compound's potential to modulate biological processes, making it a valuable asset in the development of novel therapeutic agents.
Furthermore, the pyridin-4-yl group appended to the benzamide moiety introduces an additional layer of complexity and functionality. Pyridine derivatives are well-known for their role in pharmaceuticals due to their ability to form hydrogen bonds and participate in hydrophobic interactions, which are crucial for binding affinity and selectivity. The specific positioning of the pyridin-4-yl group at the N-position of the benzamide suggests a deliberate design strategy aimed at optimizing interactions with biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to rationally design compounds with enhanced binding affinity and selectivity. The structure of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide exemplifies this approach, as it combines multiple pharmacophoric elements in a manner that maximizes potential interactions with biological targets. This has led to increased interest in exploring its pharmacological properties further.
In vitro studies have begun to uncover the biological profile of this compound, revealing promising activities in several key areas. Initial screening assays have shown that it exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings are particularly intriguing given the growing importance of inflammation-modulating agents in treating chronic diseases such as arthritis and metabolic syndrome.
The compound's interaction with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) has been a focus of early research efforts. By modulating the activity of these enzymes, 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide holds potential as a therapeutic agent for conditions characterized by excessive inflammation. Additionally, its ability to interact with other signaling pathways suggests broader applications in areas such as pain management and immunomodulation.
Another area of interest lies in the compound's potential as an anticancer agent. The unique structural features of this molecule allow it to engage with various targets involved in cancer cell proliferation and survival. Preliminary data indicate that it may inhibit key kinases and transcription factors known to play critical roles in tumor growth and progression. These findings are particularly encouraging given the need for novel therapeutic strategies to combat drug-resistant cancers.
The development of new anticancer agents often involves optimizing solubility and bioavailability to ensure effective delivery to target tissues. The structural features of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol) contribute to favorable pharmacokinetic properties, making it a promising candidate for further development. Efforts are currently underway to improve its solubility while maintaining its biological activity, which could pave the way for clinical investigations.
Advances in synthetic methodologies have also facilitated the exploration of analogues derived from this core structure. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological properties of this compound family. This approach allows for rapid optimization and identification of lead compounds with enhanced efficacy and reduced side effects.
The integration of machine learning and artificial intelligence into drug discovery has further accelerated the process of identifying promising candidates like 4-(1,3-dioxo)-N-(pyridin) derivatives. These technologies enable high-throughput virtual screening and molecular docking studies, which help predict binding affinities and selectivity profiles with remarkable accuracy. Such computational tools are indispensable in modern pharmaceutical research.
Future directions for research on this compound include detailed mechanistic studies to elucidate its mode of action at a molecular level. Understanding how it interacts with biological targets will provide critical insights into its therapeutic potential and guide further optimization efforts. Additionally, preclinical studies will be essential to assess its safety profile and pharmacokinetic behavior before moving into human trials.
The collaboration between academic institutions and pharmaceutical companies is crucial for translating laboratory discoveries into viable therapeutics. The interdisciplinary nature of this research underscores the importance of fostering partnerships across different fields to accelerate progress in drug development.
In conclusion,4-(1,3-dioxo)-N-(pyridin) represents a significant advancement in medicinal chemistry with substantial potential for therapeutic applications. Its unique structural features make it an attractive candidate for further investigation into various disease areas. As research continues to uncover new biological activities and optimize its properties,955299 may emerge as a key molecule in next-generation pharmaceuticals.
955299-30-6 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide) 関連製品
- 1303973-00-3((3-fluoro-4-piperidyl)methanol)
- 54397-84-1(12(S)-HHTrE)
- 60611-59-8(5-benzylpyridine-2-carboxylic acid)
- 2229161-55-9(tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )
- 33297-99-3(6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
- 2172510-54-0(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-yl(methyl)amine)
- 101001-73-4(2,2-dimethylpropyl 2-bromoacetate)
- 1805993-45-6(5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)




